molecular formula C18H24N2O4S B14997276 Dimethyl 2-{[(2,6-dimethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(2,6-dimethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B14997276
M. Wt: 364.5 g/mol
InChI Key: DZVWQJRPWGNGDQ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[(2,6-DIMETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and a piperidine derivative. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various industrial and research applications.

Preparation Methods

The synthesis of 1,4-DIMETHYL 2-[(2,6-DIMETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves multiple steps, starting with the preparation of the piperidine derivative. The 2,6-dimethylpiperidine is typically synthesized by the reduction of 2,6-dimethylpyridine . The subsequent steps involve the introduction of the carbothioyl group and the coupling with the benzene ring substituted with dimethyl groups and carboxylate groups. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,4-DIMETHYL 2-[(2,6-DIMETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzene ring positions, using suitable reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-DIMETHYL 2-[(2,6-DIMETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[(2,6-DIMETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-DIMETHYL 2-[(2,6-DIMETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

dimethyl 2-[(2,6-dimethylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H24N2O4S/c1-11-6-5-7-12(2)20(11)18(25)19-15-10-13(16(21)23-3)8-9-14(15)17(22)24-4/h8-12H,5-7H2,1-4H3,(H,19,25)

InChI Key

DZVWQJRPWGNGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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